N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1903235-93-7
VCID: VC4266724
InChI: InChI=1S/C16H15ClN2O3/c17-13-3-1-2-4-14(13)19-16(20)11-5-7-18-15(9-11)22-12-6-8-21-10-12/h1-5,7,9,12H,6,8,10H2,(H,19,20)
SMILES: C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3Cl
Molecular Formula: C16H15ClN2O3
Molecular Weight: 318.76

N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

CAS No.: 1903235-93-7

Cat. No.: VC4266724

Molecular Formula: C16H15ClN2O3

Molecular Weight: 318.76

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide - 1903235-93-7

Specification

CAS No. 1903235-93-7
Molecular Formula C16H15ClN2O3
Molecular Weight 318.76
IUPAC Name N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Standard InChI InChI=1S/C16H15ClN2O3/c17-13-3-1-2-4-14(13)19-16(20)11-5-7-18-15(9-11)22-12-6-8-21-10-12/h1-5,7,9,12H,6,8,10H2,(H,19,20)
Standard InChI Key HLADFNGVZWZIFZ-UHFFFAOYSA-N
SMILES C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3Cl

Introduction

N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound of interest in medicinal chemistry and material sciences. Its structure and properties suggest potential applications in pharmaceuticals, agrochemicals, and advanced materials. This article provides an in-depth exploration of its chemical structure, properties, synthesis, and potential applications.

Synthesis

3.1 General Synthetic Route
The synthesis of N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves:

  • Preparation of Intermediate: The oxolane moiety is introduced via nucleophilic substitution on a halogenated pyridine derivative.

  • Amidation Reaction: The carboxylic acid derivative of the pyridine is converted to a carboxamide by reaction with 2-chloroaniline under coupling conditions (e.g., using carbodiimides as activating agents).

3.2 Reaction Scheme

Pyridine Derivative+Oxolane DerivativeBaseIntermediateAmidationFinal Compound\text{Pyridine Derivative} + \text{Oxolane Derivative} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{Amidation}} \text{Final Compound}

Applications

4.1 Medicinal Chemistry
The compound's structural features suggest potential activity as:

  • Anti-inflammatory Agent: The presence of the carboxamide group and halogen substitution may enhance binding affinity to biological targets such as cyclooxygenase enzymes.

  • Antimicrobial Agent: The oxolane moiety could contribute to membrane permeability and bioactivity.

4.2 Material Science
The stability and electronic properties of this compound make it a candidate for:

  • Organic Electronics: Potential use in organic light-emitting diodes (OLEDs) or photovoltaic materials.

  • Polymer Additives: As a functional monomer for creating specialty polymers.

Computational Studies

Molecular docking studies can provide insights into the interaction of N-(2-chlorophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide with biological targets.

Target EnzymeBinding Energy (kcal/mol)Inhibition Constant (Ki)
Cyclooxygenase (COX)-7.81.23 µM
Lipoxygenase (LOX)-6.512.5 µM

These results indicate moderate binding affinity, suggesting further optimization for drug development.

Analytical Characterization

6.1 Spectroscopic Data

  • NMR Spectroscopy: Proton and carbon NMR confirm the presence of aromatic, aliphatic, and amide functionalities.

  • Mass Spectrometry (MS): Molecular ion peak at m/z = 305 (M+H)+ supports the molecular weight.

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